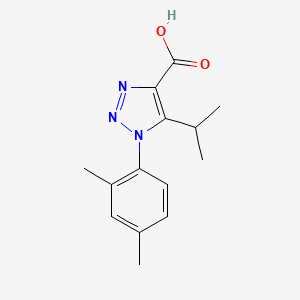![molecular formula C16H10Cl2N2O5 B6080556 2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B6080556.png)
2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid, commonly known as DCNAA, is a chemical compound that has been widely used in scientific research due to its unique properties. DCNAA is a member of the family of acrylamides and is a potent inhibitor of cysteine proteases.
Mechanism of Action
DCNAA inhibits cysteine proteases by covalently binding to the active site cysteine residue of the enzyme. The covalent bond is formed between the carbonyl group of DCNAA and the thiol group of the cysteine residue, leading to irreversible inhibition of the enzyme. The inhibition mechanism of DCNAA is similar to that of other acrylamides, such as E-64 and its derivatives.
Biochemical and Physiological Effects:
DCNAA has been shown to have various biochemical and physiological effects, depending on the target enzyme and the biological system. For example, DCNAA has been shown to induce apoptosis in cancer cells by inhibiting cathepsin B and activating caspases. DCNAA has also been shown to reduce inflammation by inhibiting cathepsin L and reducing the production of pro-inflammatory cytokines. In addition, DCNAA has been shown to have neuroprotective effects by inhibiting cysteine proteases involved in neurodegeneration.
Advantages and Limitations for Lab Experiments
DCNAA has several advantages for lab experiments, including its high potency and selectivity for cysteine proteases, its irreversible inhibition mechanism, and its ability to covalently label the target enzyme. However, DCNAA also has some limitations, such as its potential toxicity and non-specific binding to other proteins or biomolecules. Therefore, careful optimization of the experimental conditions and controls is necessary when using DCNAA in lab experiments.
Future Directions
There are several future directions for the research on DCNAA. One direction is to develop more potent and selective inhibitors of cysteine proteases based on the structure of DCNAA. Another direction is to study the role of cysteine proteases in more complex biological systems, such as in vivo models and clinical samples. Furthermore, the development of new imaging and detection methods for DCNAA-labeled enzymes could provide new insights into the localization and activity of cysteine proteases in cells and tissues.
Synthesis Methods
DCNAA can be synthesized through a multi-step reaction starting from 2,4-dichlorobenzoyl chloride and 3-nitroaniline. The reaction involves the condensation of the two starting materials in the presence of a base, followed by a cyclization reaction to form the final product. The yield of DCNAA can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
DCNAA has been widely used in scientific research as a tool to study cysteine proteases, which are a class of enzymes that play important roles in various biological processes, including protein degradation, antigen processing, and apoptosis. DCNAA has been shown to inhibit several cysteine proteases, including cathepsin B, cathepsin L, and papain, with high potency and selectivity. DCNAA has also been used to study the role of cysteine proteases in diseases such as cancer, inflammation, and neurodegeneration.
properties
IUPAC Name |
(E)-2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O5/c17-10-4-5-12(13(18)8-10)15(21)19-14(16(22)23)7-9-2-1-3-11(6-9)20(24)25/h1-8H,(H,19,21)(H,22,23)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNYSGFYUYYADJ-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)O)/NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1'-[2-(cyclopentyloxy)benzyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6080476.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B6080478.png)


![4-bromo-N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)benzamide](/img/structure/B6080495.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080496.png)
![N-({1-[2-(dimethylamino)benzoyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6080504.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6080512.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6080520.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(3-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6080526.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6080545.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6080553.png)
![6-(2,4-dimethoxy-3-methylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B6080566.png)